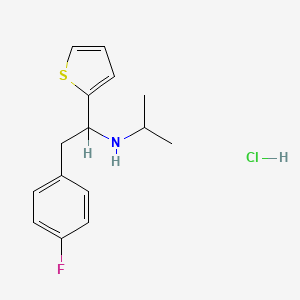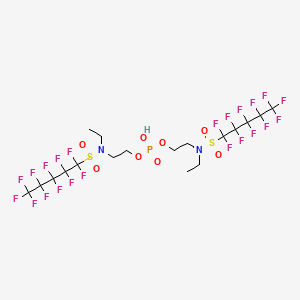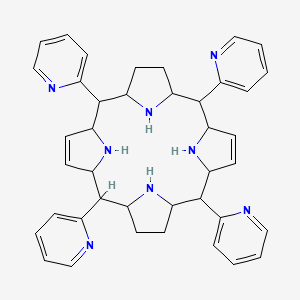
5,10,15,20-Tetrapyridin-2-yl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetrapyridin-2-yl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is a complex organic compound belonging to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, including hemoglobin and chlorophyll
Preparation Methods
The synthesis of 5,10,15,20-Tetrapyridin-2-yl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin typically involves the condensation of pyrrole with pyridinecarbaldehyde under specific reaction conditions. The process can be summarized as follows:
Condensation Reaction: Pyrrole and pyridinecarbaldehyde are mixed in a suitable solvent, such as methanol or ethanol, and heated under reflux conditions.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the purification process to ensure consistent quality and yield.
Chemical Reactions Analysis
5,10,15,20-Tetrapyridin-2-yl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized porphyrin derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced porphyrin species.
Substitution: The pyridine substituents can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted porphyrin derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
5,10,15,20-Tetrapyridin-2-yl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with various transition metals
Biology: In biological research, the compound is used as a model system to study the behavior of porphyrins in biological systems, including their interactions with proteins and other biomolecules.
Medicine: The compound has potential applications in photodynamic therapy (PDT) for cancer treatment. It acts as a photosensitizer, generating reactive oxygen species upon light activation to selectively destroy cancer cells.
Industry: The compound is used in the development of sensors and electronic devices due to its unique electronic properties and ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetrapyridin-2-yl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, the compound absorbs light of a specific wavelength, leading to the generation of reactive oxygen species (ROS) such as singlet oxygen. These ROS cause oxidative damage to cellular components, resulting in cell death. The compound’s interaction with metal ions also plays a crucial role in its catalytic and electronic properties.
Comparison with Similar Compounds
5,10,15,20-Tetrapyridin-2-yl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin can be compared with other similar compounds, such as:
5,10,15,20-Tetra(4-pyridyl)porphyrin: This compound has four pyridyl groups attached to the porphyrin core, similar to the target compound. the position of the pyridyl groups differs, leading to variations in chemical properties and applications.
5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrin: This compound contains trimethylammonium groups, which impart different electronic and solubility properties compared to the target compound.
5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, making it suitable for a wide range of applications in various fields.
Properties
Molecular Formula |
C40H44N8 |
|---|---|
Molecular Weight |
636.8 g/mol |
IUPAC Name |
5,10,15,20-tetrapyridin-2-yl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin |
InChI |
InChI=1S/C40H44N8/c1-5-21-41-25(9-1)37-29-13-15-31(45-29)38(26-10-2-6-22-42-26)33-17-19-35(47-33)40(28-12-4-8-24-44-28)36-20-18-34(48-36)39(27-11-3-7-23-43-27)32-16-14-30(37)46-32/h1-13,15,18,20-24,29-40,45-48H,14,16-17,19H2 |
InChI Key |
YWLPOHTWFLWBNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C3C=CC(N3)C(C4CCC(N4)C(C5C=CC(N5)C(C1N2)C6=CC=CC=N6)C7=CC=CC=N7)C8=CC=CC=N8)C9=CC=CC=N9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


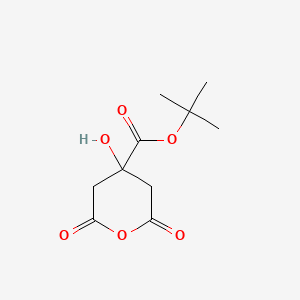
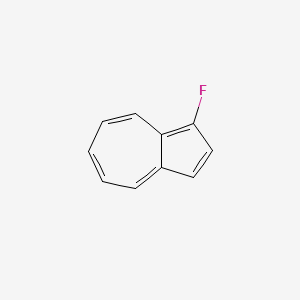
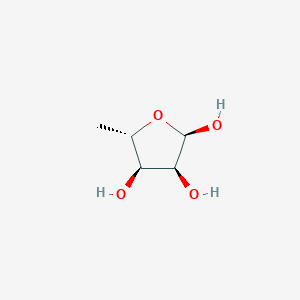
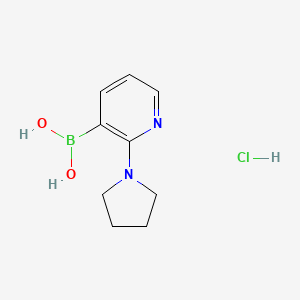
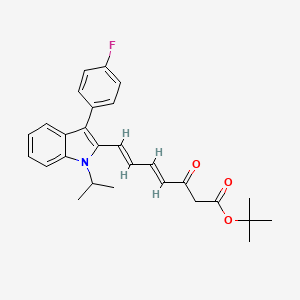
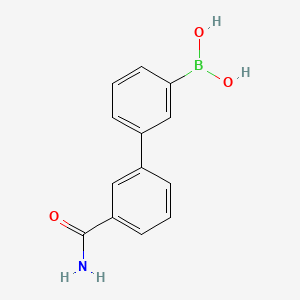
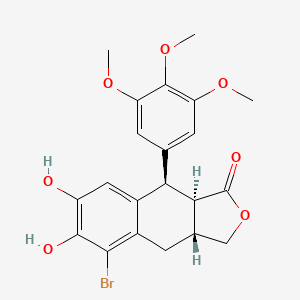
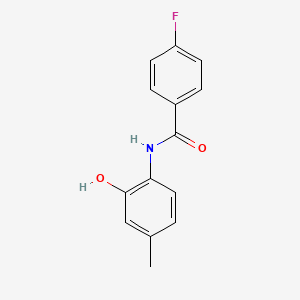
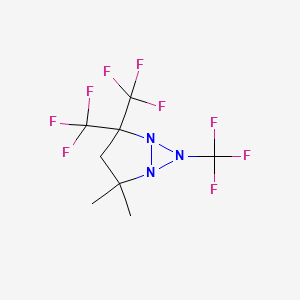
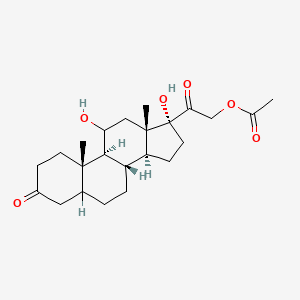
![2-[(1S,4R,12S,18S,21S)-4-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-21-(1H-indol-3-ylmethyl)-2,10,13,16,19,22-hexaoxo-6,7-dithia-3,11,14,17,20,26-hexazabicyclo[21.2.1]hexacosan-18-yl]acetic acid](/img/structure/B13410695.png)

